molecular formula C23H19NO B14570878 3-(9-Methyl-9H-carbazol-2-YL)-1-(4-methylphenyl)prop-2-EN-1-one CAS No. 61305-12-2

3-(9-Methyl-9H-carbazol-2-YL)-1-(4-methylphenyl)prop-2-EN-1-one

Cat. No.: B14570878
CAS No.: 61305-12-2
M. Wt: 325.4 g/mol
InChI Key: MFDWHBQMOUUTIZ-UHFFFAOYSA-N
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Description

3-(9-Methyl-9H-carbazol-2-YL)-1-(4-methylphenyl)prop-2-EN-1-one is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-Methyl-9H-carbazol-2-YL)-1-(4-methylphenyl)prop-2-EN-1-one typically involves the following steps:

    Formation of the Carbazole Core: The carbazole core can be synthesized through cyclization reactions involving appropriate precursors.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the carbazole derivative with 1-(4-methylphenyl)prop-2-EN-1-one using cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Various substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: May exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential use in developing pharmaceuticals with specific therapeutic effects.

    Industry: Applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a similar core structure.

    9-Methylcarbazole: A derivative with a methyl group at the 9-position.

    1-(4-Methylphenyl)prop-2-EN-1-one: A related compound with a similar side chain.

Uniqueness

3-(9-Methyl-9H-carbazol-2-YL)-1-(4-methylphenyl)prop-2-EN-1-one is unique due to its specific combination of the carbazole core and the 1-(4-methylphenyl)prop-2-EN-1-one side chain. This unique structure may impart distinct chemical and physical properties, making it valuable for specific applications.

Properties

CAS No.

61305-12-2

Molecular Formula

C23H19NO

Molecular Weight

325.4 g/mol

IUPAC Name

3-(9-methylcarbazol-2-yl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C23H19NO/c1-16-7-11-18(12-8-16)23(25)14-10-17-9-13-20-19-5-3-4-6-21(19)24(2)22(20)15-17/h3-15H,1-2H3

InChI Key

MFDWHBQMOUUTIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC3=C(C=C2)C4=CC=CC=C4N3C

Origin of Product

United States

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